molecular formula C21H18FN3O B15006825 2-(benzylamino)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15006825
M. Wt: 347.4 g/mol
InChI Key: REHCLXWBVOWVQA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with substitutions at the 2- and 7-positions. The 2-position features a benzylamino group (–NH–CH₂–C₆H₅), while the 7-position carries a 4-fluorophenyl substituent.

Key structural features include:

  • 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius .
  • Benzylamino Substituent: Introduces aromatic bulk, which may influence binding affinity and selectivity in biological targets.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

2-(benzylamino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18FN3O/c22-17-8-6-15(7-9-17)16-10-19-18(20(26)11-16)13-24-21(25-19)23-12-14-4-2-1-3-5-14/h1-9,13,16H,10-12H2,(H,23,24,25)

InChI Key

REHCLXWBVOWVQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-7-(4-fluorophenyl)-7,8-d

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison with structurally related compounds (Table 1), followed by detailed analysis.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data (Yield, Purity) Reference
Target Compound 2-(Benzylamino), 7-(4-Fluorophenyl) C₂₁H₁₈FN₃O 347.39 N/A
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino] 2-(3-Methylphenylamino) C₂₁H₁₈FN₃O 347.39 CAS: 714925-70-9
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl) 2-(Furylmethylamino), 7-(4-Methoxyphenyl) C₂₀H₁₉N₃O₂ 333.39 CAS: 727372-82-9
2-Amino-7-(4-methoxyphenyl) 2-Amino, 7-(4-Methoxyphenyl) C₁₅H₁₅N₃O₂ 269.30 CAS: 354767-74-1
2-(Butylamino)-7-(2-chlorophenyl) 2-(Butylamino), 7-(2-Chlorophenyl) C₁₈H₂₀ClN₃O 329.82 CAS: N/A
7-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl) 2-(Piperazinyl), 7-(3,4-Dimethoxyphenyl) C₂₆H₂₈N₄O₃ 444.53 Available: 37 mg

Substituent Effects on Physicochemical Properties

a) Amino Group Modifications
  • Benzylamino (Target Compound): The aromatic benzyl group increases hydrophobicity (logP ~3.5 estimated) compared to smaller substituents like methylphenylamino (logP ~2.8) . This may enhance blood-brain barrier penetration, relevant for CNS targets .
  • However, metabolic oxidation of the furan may reduce stability .
  • Piperazinyl () : The 4-phenylpiperazine group adds basicity (pKa ~8–9) and conformational flexibility, which could enhance binding to serotonin or dopamine receptors .
b) Aryl Substituents at Position 7
  • 4-Fluorophenyl (Target Compound) : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, improving resistance to oxidative metabolism. This substituent is common in antipsychotics and antidepressants (e.g., Pruvanserin, ) .
  • 4-Methoxyphenyl (–4) : The methoxy group is electron-donating, increasing π-electron density. This may enhance interactions with aromatic residues in enzyme binding pockets but reduce metabolic stability compared to fluorine .
  • 3,4-Dimethoxyphenyl () : Additional methoxy groups further increase polarity and may confer selectivity for kinases or GPCRs .

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